4-Chloro-2,6-dimethyl-nicotinic acid

Description

BenchChem offers high-quality 4-Chloro-2,6-dimethyl-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-dimethyl-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

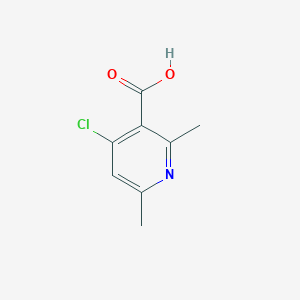

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-3-6(9)7(8(11)12)5(2)10-4/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZVZAZYZPHYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20412404 | |

| Record name | 4-Chloro-2,6-dimethyl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56022-09-4 | |

| Record name | 4-Chloro-2,6-dimethyl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to 4-Chloro-2,6-dimethyl-nicotinic Acid: Properties, Synthesis, and Applications

4-Chloro-2,6-dimethyl-nicotinic acid is a highly substituted pyridine derivative that has emerged as a molecule of significant interest for researchers in synthetic and medicinal chemistry. As a nicotinic acid (Vitamin B3) analogue, it belongs to a class of compounds with established biological relevance.[1][2] However, the specific arrangement of its functional groups—a reactive chlorine atom at the 4-position, two electron-donating methyl groups at the 2- and 6-positions, and a carboxylic acid at the 3-position—creates a unique chemical entity. This substitution pattern makes it an exceptionally valuable synthon, or building block, for the construction of diverse and complex molecular libraries.[3]

The presence of the chloro group provides a key reactive handle for introducing further molecular complexity through various cross-coupling and substitution reactions.[3] This guide, intended for chemists, pharmacologists, and drug development professionals, offers a comprehensive exploration of the core chemical properties, reactivity, synthesis, and potential applications of 4-Chloro-2,6-dimethyl-nicotinic acid, providing the foundational knowledge required to harness its full synthetic potential.

Core Physicochemical and Structural Properties

The identity and physical characteristics of a compound are foundational to its application in research. The structural arrangement of 4-Chloro-2,6-dimethyl-nicotinic acid dictates its solubility, reactivity, and spectroscopic signature.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 4-chloro-2,6-dimethylpyridine-3-carboxylic acid | [3] |

| CAS Number | 56022-09-4 | [3][4] |

| Molecular Formula | C₈H₈ClNO₂ | [3][4] |

| Molecular Weight | 185.61 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder (inferred) | |

| Melting Point | Data not widely published; related compounds like 6-chloronicotinic acid melt at ~190 °C (decomposes).[5] | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, methanol, and ethanol; sparingly soluble in water, with solubility increasing in basic aqueous solutions. | [5][6] |

Structural Analysis:

The molecule's properties are a direct consequence of its substituted pyridine core. The carboxylic acid group imparts acidic properties and serves as a key site for amide and ester formation. The two methyl groups are electron-donating, influencing the electron density of the pyridine ring. The chlorine atom at the 4-position is the most critical feature for its role as a synthon, acting as a leaving group in nucleophilic aromatic substitution and a partner in metal-catalyzed cross-coupling reactions.

Spectroscopic Signature

Predicted Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Aromatic Proton (H5): A singlet appearing in the aromatic region (~8.0-8.5 ppm).- Methyl Protons (2-CH₃, 6-CH₃): Two distinct singlets in the aliphatic region (~2.5-2.8 ppm), each integrating to 3 protons.- Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon (-COOH): ~165-175 ppm.- Aromatic Carbons (Pyridine Ring): Multiple signals between ~120-160 ppm. The carbons attached to the chloro and methyl groups will have distinct shifts.- Methyl Carbons (-CH₃): Signals in the aliphatic region, typically ~20-25 ppm. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A prominent peak at m/z 185.- Isotope Peak (M+2): A peak at m/z 187 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom. |

| Infrared (IR) | - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid).- C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹.- C=N, C=C Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.- C-Cl Stretch: Typically found in the 1000-1100 cm⁻¹ region. |

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 4-Chloro-2,6-dimethyl-nicotinic acid is crucial for its effective use in designing novel molecules.

Synthetic Pathway

A common and logical synthetic approach involves the chlorination of a readily available precursor, 2,6-dimethyl-4-pyridone. This transformation is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to ensure complete conversion. The resulting 4-chloro-2,6-dimethylpyridine can then be functionalized to introduce the carboxylic acid group. However, a more direct strategy involves the hydrolysis of a nitrile group at the C-3 position. This nitrile can be introduced through various methods, including Sandmeyer-type reactions.[3]

A plausible synthetic workflow is outlined below.

Caption: A potential multi-step synthesis pathway to the target compound.

Experimental Protocol: Chlorination of 2,6-Dimethyl-4-pyridone

This protocol describes the first key step in a potential synthesis, the formation of the chlorinated pyridine intermediate.

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place 2,6-dimethyl-4-pyridone.

-

Reagent Addition: Cautiously add phosphorus oxychloride (POCl₃) to the flask while stirring. Then, add phosphorus pentachloride (PCl₅) portion-wise. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction: Heat the reaction mixture to 90-110 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution with a saturated sodium carbonate or sodium hydroxide solution until the pH is > 8.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 4-chloro-2,6-dimethylpyridine can be purified further by column chromatography or distillation.

Core Reactivity

The true value of 4-Chloro-2,6-dimethyl-nicotinic acid lies in its versatile reactivity, which allows for the creation of a vast array of derivatives.

Caption: Key reactivity pathways for derivatization.

-

Reactions at the Chloro Position: The chlorine at the C4 position is the primary site for diversification. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) with a variety of nucleophiles (amines, alcohols, thiols) and is an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the straightforward introduction of new aryl, heteroaryl, alkyl, or amino substituents.

-

Reactions at the Carboxylic Acid: The carboxylic acid group undergoes standard transformations. Esterification with alcohols under acidic conditions or amide bond formation with amines using coupling reagents (e.g., EDC, HATU) are high-yielding and reliable reactions for modifying this position.

Applications in Drug Discovery and Chemical Biology

Substituted nicotinic acid derivatives are a staple in medicinal chemistry programs due to their presence in numerous bioactive molecules. The specific substitution pattern of 4-Chloro-2,6-dimethyl-nicotinic acid makes it a valuable scaffold for targeting a range of biological systems.[3]

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. This molecule can serve as a starting point for synthesizing compounds targeting kinases like VEGFR-2, which are crucial in angiogenesis and cancer progression.[7]

-

Nicotinic Acetylcholine Receptor (nAChR) Modulators: As a nicotinic acid derivative, its core structure is relevant for developing ligands that interact with nAChRs. These receptors are implicated in various neurological disorders, making antagonists and agonists valuable research tools and potential therapeutics.[8]

-

Antiproliferative Agents: The nicotinic acid framework has been explored for the development of novel anticancer agents.[9] Derivatization of this scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer cell lines.[7][9]

Caption: Role as a scaffold in drug discovery workflows.

Safety and Handling

As a laboratory chemical, proper handling is essential. While specific toxicity data for this compound is not available, information from structurally related chloropyridines and carboxylic acids provides a basis for safe handling practices.[10]

-

GHS Hazard Classification (Anticipated):

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust generation. Wash hands thoroughly after handling.[12]

-

-

Storage:

Conclusion

4-Chloro-2,6-dimethyl-nicotinic acid is far more than a simple derivative of a vitamin. It is a strategically designed synthetic intermediate whose true value is realized in its potential for diversification. The interplay between its carboxylic acid handle and, most importantly, its reactive chloro group allows chemists to readily explore chemical space in the pursuit of novel bioactive compounds. Its utility as a scaffold in developing kinase inhibitors, nAChR modulators, and other therapeutic agents is clear. Future research will likely continue to exploit the reactivity of this compound to build complex molecular architectures, leading to the discovery of new chemical probes and drug candidates.[3]

References

-

Chemsrc. Nicotinic acid | CAS#:59-67-6. [Link]

-

PubChem. Nicotinic Acid | C6H5NO2 | CID 938. [Link]

-

PubChem. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229. [Link]

-

WADA. International Standard - Prohibited List. [Link]

-

Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

- Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid. [Link]

-

ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

-

PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

-

ResearchGate. Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]

-

Nowick, James S. Problems from Previous Years' Exams. [Link]

- Google Patents.

-

MDPI. pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. [Link]

-

PubMed. Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted Thiophenyl)deschloroepibatidine Analogues. [Link]

-

Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

-

ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

-

Cheméo. Chemical Properties of Niacin (CAS 59-67-6). [Link]

-

INCHEM. ICSC 1702 - NICOTINIC ACID. [Link]

-

PubMed. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Link]

Sources

- 1. Nicotinic acid | CAS#:59-67-6 | Chemsrc [chemsrc.com]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2,6-dimethyl-nicotinic acid | 56022-09-4 | Benchchem [benchchem.com]

- 4. 4-Chloro-2,6-dimethyl-nicotinic acid ,97% CAS#: 56022-09-4 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2,6-dimethyl-nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of a viable and robust synthetic pathway for 4-Chloro-2,6-dimethyl-nicotinic acid, a key substituted pyridine derivative with significant potential in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the construction of the core pyridine ring, followed by the strategic introduction of the chloro substituent via a Sandmeyer reaction, and culminating in the hydrolysis of a nitrile precursor to the final carboxylic acid. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into reaction mechanisms and potential optimization strategies.

Introduction

Substituted nicotinic acids are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals. The specific substitution pattern of 4-Chloro-2,6-dimethyl-nicotinic acid, featuring a chlorine atom at the 4-position, a carboxylic acid at the 3-position, and two methyl groups at the 2- and 6-positions, creates a unique electronic and steric environment. This renders it a valuable building block for the synthesis of more complex molecules with tailored biological activities. The chloro group, in particular, serves as a versatile handle for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions. This guide details a logical and efficient three-step synthesis to obtain this important molecule.

Retrosynthetic Analysis

A retrosynthetic approach to 4-Chloro-2,6-dimethyl-nicotinic acid suggests a pathway that sequentially disconnects the functional groups. The carboxylic acid can be derived from the hydrolysis of a nitrile group, a common and reliable transformation. The chloro group at the 4-position can be introduced from a primary amino group via the Sandmeyer reaction. This leads to a key intermediate, 4-amino-2,6-dimethylnicotinonitrile. This intermediate can be constructed from acyclic precursors through a condensation reaction to form the pyridine ring.

Caption: Retrosynthetic analysis of 4-Chloro-2,6-dimethyl-nicotinic acid.

Synthesis Pathway

The forward synthesis is designed as a three-step sequence:

-

Step 1: Synthesis of 4-Amino-2,6-dimethylnicotinonitrile.

-

Step 2: Sandmeyer Reaction to Yield 4-Chloro-2,6-dimethylnicotinonitrile.

-

Step 3: Hydrolysis to 4-Chloro-2,6-dimethyl-nicotinic Acid.

An In-depth Technical Guide to 4-Chloro-2,6-dimethyl-nicotinic Acid (CAS: 56022-09-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Chloro-2,6-dimethyl-nicotinic acid, with CAS number 56022-09-4, is a strategically substituted pyridine carboxylic acid derivative. Its unique structural features, including a reactive chlorine atom and two methyl groups on the pyridine ring, make it a valuable and versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis strategies, reactivity, and potential therapeutic applications. The document delves into the mechanistic principles behind its synthesis and reactivity, offers detailed experimental considerations, and explores the landscape of its potential biological activities, drawing parallels with related nicotinic acid analogs. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this compound for the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Significance of a Substituted Nicotinic Acid Scaffold

The nicotinic acid (niacin, vitamin B3) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The strategic functionalization of this pyridine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. 4-Chloro-2,6-dimethyl-nicotinic acid emerges as a particularly interesting synthon due to the interplay of its substituents. The chlorine atom at the 4-position serves as a versatile handle for nucleophilic aromatic substitution and cross-coupling reactions, enabling the introduction of a wide array of functional groups.[2] The methyl groups at the 2- and 6-positions can influence the compound's conformation, lipophilicity, and metabolic stability, potentially leading to derivatives with unique pharmacological profiles.[2] This guide will explore the fundamental chemistry and potential biological relevance of this compound, providing a roadmap for its application in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-Chloro-2,6-dimethyl-nicotinic acid is essential for its effective use in synthesis and biological assays.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-chloro-2,6-dimethylpyridine-3-carboxylic acid[1] |

| CAS Number | 56022-09-4[1] |

| Molecular Formula | C₈H₈ClNO₂[1] |

| Molecular Weight | 185.61 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(C(=N1)C)C(=O)O)Cl |

| InChI Key | TVZVZAZYZPHYPA-UHFFFAOYSA-N[1] |

Predicted and Experimental Properties

While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from similar compounds.

| Property | Predicted/Reported Value | Remarks |

| Appearance | White to off-white solid. | Based on typical appearance of similar crystalline organic acids. |

| Melting Point | Not widely reported. | Expected to be a relatively high-melting solid due to its crystalline nature and potential for intermolecular hydrogen bonding. |

| Boiling Point | Not widely reported. | Likely to decompose at higher temperatures before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group imparts some polarity, while the chlorinated and methylated pyridine ring is largely nonpolar. |

| pKa | Not experimentally determined. | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for substituted benzoic and nicotinic acids. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 4-Chloro-2,6-dimethyl-nicotinic acid. Below are the expected spectral features:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the aromatic proton at the 5-position of the pyridine ring.

-

Two singlets for the two methyl groups at the 2- and 6-positions.

-

A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the six carbons of the pyridine ring, with the carbon bearing the chlorine atom shifted downfield.

-

Signals for the two methyl carbons.

-

A signal for the carboxylic acid carbon.

-

-

IR (Infrared) Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid.

-

A sharp C=O stretching band for the carbonyl group of the carboxylic acid.

-

C-Cl stretching vibrations.

-

Aromatic C-H and C=C/C=N stretching bands characteristic of the substituted pyridine ring.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M+) corresponding to the molecular weight of 185.61 g/mol .

-

A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

-

Fragmentation patterns corresponding to the loss of CO₂, Cl, and other fragments.

-

Synthesis and Manufacturing

The synthesis of 4-Chloro-2,6-dimethyl-nicotinic acid can be approached through several strategic routes, typically involving the construction of the substituted pyridine ring followed by functional group manipulations. A retrosynthetic analysis reveals key disconnections and potential starting materials.

Caption: Retrosynthetic analysis of 4-Chloro-2,6-dimethyl-nicotinic acid.

Representative Synthesis Protocol: From 2,6-Lutidine

A plausible and commonly employed strategy for the synthesis of substituted nicotinic acids involves the modification of readily available pyridine derivatives. The following protocol is a representative example based on established chemical transformations.

Step 1: Nitration of 2,6-Lutidine

-

To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2,6-lutidine (2,6-dimethylpyridine) while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or KOH) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2,6-dimethyl-3-nitropyridine.

Step 2: Oxidation of the Methyl Group to a Carboxylic Acid

-

Suspend 2,6-dimethyl-3-nitropyridine in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting material and the formation of manganese dioxide (a brown precipitate).

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 2,6-dimethyl-3-nitro-4-pyridinecarboxylic acid.

-

Filter the product, wash with cold water, and dry.

Step 3: Reduction of the Nitro Group

-

Dissolve the 2,6-dimethyl-3-nitro-4-pyridinecarboxylic acid in a suitable solvent, such as ethanol or acetic acid.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated HCl, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

After the reduction is complete, work up the reaction mixture accordingly to isolate the 3-amino-2,6-dimethyl-4-pyridinecarboxylic acid.

Step 4: Sandmeyer Reaction for Chlorination

-

Dissolve the 3-amino-2,6-dimethyl-4-pyridinecarboxylic acid in an aqueous solution of a strong mineral acid (e.g., HCl) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) to form the diazonium salt.

-

In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (nitrogen gas evolution) will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.

-

Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain 4-Chloro-2,6-dimethyl-nicotinic acid.

Chemical Reactivity and Synthetic Applications

The reactivity of 4-Chloro-2,6-dimethyl-nicotinic acid is dominated by the chemistry of its three key functional groups: the carboxylic acid, the chloro substituent, and the pyridine ring itself.

Caption: Key reactive sites and synthetic applications.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine to yield an amide.[3]

-

Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Chloro Group

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, although it may require forcing conditions or activation depending on the nucleophile.[2] This allows for the introduction of:

-

Oxygen nucleophiles: Alkoxides and phenoxides to form ethers.

-

Nitrogen nucleophiles: Amines and azides to introduce new nitrogen-containing functionalities.

-

Sulfur nucleophiles: Thiolates to form thioethers.

Furthermore, the chloro group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups.

Potential Biological Activities and Therapeutic Applications

While the specific biological activity of 4-Chloro-2,6-dimethyl-nicotinic acid is not extensively documented, the nicotinic acid scaffold is known to be a pharmacologically active motif. Derivatives of nicotinic acid have shown a wide range of biological activities, suggesting potential avenues of investigation for this compound and its derivatives.

Anti-inflammatory Activity

Nicotinic acid itself has been shown to have anti-inflammatory properties.[4] The synthesis of novel nicotinic acid derivatives as potential anti-inflammatory agents is an active area of research.[4] It is plausible that derivatives of 4-Chloro-2,6-dimethyl-nicotinic acid could be explored for their ability to modulate inflammatory pathways, for example, by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]

Antimicrobial Activity

The pyridine ring is a common feature in many antimicrobial agents. Research has demonstrated that derivatives of nicotinic acid, such as acylhydrazones and oxadiazolines, can exhibit significant activity against both Gram-positive and Gram-negative bacteria.[5] The specific substitution pattern of 4-Chloro-2,6-dimethyl-nicotinic acid provides a template for the synthesis of new compounds that could be screened for their antimicrobial efficacy.

Anticancer Activity

Nicotinic acid derivatives have also been investigated for their potential as anticancer agents. For instance, some derivatives have been shown to inhibit enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2). The ability to readily diversify the structure of 4-Chloro-2,6-dimethyl-nicotinic acid through its reactive chloro group makes it an attractive starting point for the development of novel kinase inhibitors or other anticancer therapeutics.

Analytical Methodologies

The analysis of 4-Chloro-2,6-dimethyl-nicotinic acid and its derivatives in reaction mixtures or biological matrices can be achieved using standard analytical techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for the separation and quantification of this compound. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.[6] Detection can be achieved using a UV detector, as the pyridine ring is chromophoric.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives (e.g., esters), GC-MS can be a powerful tool for separation and identification. Derivatization of the carboxylic acid to a more volatile ester may be necessary for efficient analysis.

Spectroscopic Methods

As discussed in Section 2.3, NMR, IR, and MS are indispensable tools for the structural elucidation and purity assessment of 4-Chloro-2,6-dimethyl-nicotinic acid and its reaction products.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

4-Chloro-2,6-dimethyl-nicotinic acid is a valuable synthetic intermediate with significant potential for the development of novel molecules with diverse biological activities. Its strategic placement of a reactive chlorine atom and two methyl groups on the robust nicotinic acid scaffold provides a versatile platform for chemical exploration. Future research efforts should focus on:

-

Elucidation of Specific Biological Targets: Screening of derivatives of 4-Chloro-2,6-dimethyl-nicotinic acid against a panel of biological targets to identify novel mechanisms of action.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency and selectivity for identified biological targets.

-

Development of Novel Synthetic Methodologies: Exploration of more efficient and environmentally friendly synthetic routes to this compound and its derivatives.

The insights provided in this technical guide aim to facilitate and inspire further research into the chemistry and therapeutic potential of 4-Chloro-2,6-dimethyl-nicotinic acid, ultimately contributing to the advancement of drug discovery and development.

References

-

Mahmoud, Z. K., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

-

Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. [Link]

-

SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved January 21, 2026, from [Link]

-

Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. 2019 3rd International Conference on Materials Engineering and Functional Materials (ICMEFM 2019). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Chloro-2,6-dimethyl-nicotinic acid | 56022-09-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 6. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2,6-dimethyl-nicotinic acid

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-2,6-dimethyl-nicotinic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for obtaining and interpreting spectroscopic data.

Introduction: The Significance of 4-Chloro-2,6-dimethyl-nicotinic acid

4-Chloro-2,6-dimethyl-nicotinic acid, with the chemical formula C₈H₈ClNO₂, is a substituted pyridine derivative. The unique arrangement of a chloro group, two methyl groups, and a carboxylic acid on the pyridine ring makes it a versatile building block in organic synthesis.[1] The chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The methyl groups at the 2- and 6-positions can influence the molecule's steric and electronic properties, while the nicotinic acid core is a well-known pharmacophore. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent synthetic transformations and biological evaluations.

This guide will delve into the core spectroscopic techniques used to elucidate the structure of 4-Chloro-2,6-dimethyl-nicotinic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we will explore the theoretical underpinnings, provide detailed experimental protocols, and present an analysis of the expected spectroscopic data.

Molecular Structure and Key Spectroscopic Features

A fundamental understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of 4-Chloro-2,6-dimethyl-nicotinic acid, with its key functional groups, is depicted below.

Caption: Molecular structure of 4-Chloro-2,6-dimethyl-nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Chloro-2,6-dimethyl-nicotinic acid is expected to be relatively simple due to the molecule's symmetry. The key predicted chemical shifts are summarized in the table below. The predictions are based on established principles of NMR spectroscopy and comparison with similar structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | broad singlet | 1H |

| Aromatic H (H5) | 7.5 - 8.0 | singlet | 1H |

| -CH₃ (2,6-positions) | 2.5 - 2.7 | singlet | 6H |

-

-COOH Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield. Its chemical shift can be concentration and solvent dependent.

-

Aromatic Proton (H5): There is a single proton on the pyridine ring at the 5-position. It is expected to appear as a singlet as it has no adjacent protons to couple with.

-

Methyl Protons: The two methyl groups at the 2- and 6-positions are chemically equivalent and will therefore give rise to a single, sharp singlet integrating to six protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4-Chloro-2,6-dimethyl-nicotinic acid, eight distinct carbon signals are anticipated.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C4 (C-Cl) | 148 - 152 |

| C2, C6 (C-CH₃) | 155 - 160 |

| C3 (C-COOH) | 125 - 130 |

| C5 | 120 - 125 |

| -CH₃ | 20 - 25 |

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon attached to the electronegative chlorine atom (C4) and the carbons bearing the methyl groups (C2, C6) will be significantly downfield.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring high-quality NMR spectra of 4-Chloro-2,6-dimethyl-nicotinic acid.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Chloro-2,6-dimethyl-nicotinic acid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is readily observed.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Caption: Experimental workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Spectral Data

The FTIR spectrum of 4-Chloro-2,6-dimethyl-nicotinic acid is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the carbon-halogen bond.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=C and C=N stretch (Aromatic Ring) | 1550-1650 | Medium-Strong |

| C-H stretch (Aromatic and Methyl) | 2850-3100 | Medium |

| C-Cl stretch | 700-850 | Medium-Strong |

-

O-H Stretch: The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid will be a prominent feature.

-

Aromatic Ring Vibrations: Multiple bands in the fingerprint region will correspond to the stretching and bending vibrations of the substituted pyridine ring.

-

C-Cl Stretch: The carbon-chlorine bond will give rise to a characteristic absorption in the lower frequency region of the spectrum.

Experimental Protocol for FTIR Spectroscopy

For a solid sample like 4-Chloro-2,6-dimethyl-nicotinic acid, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. The ATR method is generally simpler and faster.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an ATR accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered 4-Chloro-2,6-dimethyl-nicotinic acid sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

After data collection, clean the ATR crystal thoroughly.

Caption: Experimental workflow for FTIR analysis (ATR method).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum Data

For 4-Chloro-2,6-dimethyl-nicotinic acid (Molecular Weight: 185.61 g/mol ), the mass spectrum will show a molecular ion peak (M⁺). A key feature will be the isotopic pattern of chlorine.

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ (with ³⁵Cl) | 185 | ~100% |

| [M+2]⁺ (with ³⁷Cl) | 187 | ~32% |

| [M-COOH]⁺ | 140 | Variable |

| [M-Cl]⁺ | 150 | Variable |

-

Isotopic Pattern: The presence of a chlorine atom will result in two molecular ion peaks separated by two mass units, with a characteristic intensity ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive indicator of the presence of one chlorine atom in the molecule.

-

Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH, 45 Da) or the chlorine atom (-Cl, 35/37 Da).

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for analyzing this compound, as it is a soft ionization method that can generate intact molecular ions.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatograph (LC-MS) or a direct infusion pump.

Sample Preparation:

-

Prepare a dilute solution of 4-Chloro-2,6-dimethyl-nicotinic acid (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid or ammonium hydroxide can aid in ionization.

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or LC.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, both modes can be effective.

-

If structural information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

Predicted UV-Vis Spectral Data

The pyridine ring in 4-Chloro-2,6-dimethyl-nicotinic acid is a chromophore that will absorb UV light. The exact absorption maxima (λ_max) will be influenced by the substituents and the solvent.

| Solvent | Predicted λ_max (nm) |

| Ethanol | ~260-270 nm |

| Acidic (e.g., 0.1 M HCl) | ~265-275 nm |

| Basic (e.g., 0.1 M NaOH) | ~255-265 nm |

The position of the λ_max can shift depending on the protonation state of the pyridine nitrogen and the carboxylic acid group, which is influenced by the pH of the solvent.

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of 4-Chloro-2,6-dimethyl-nicotinic acid of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or water).

-

Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Use the same solvent to prepare a blank solution.

Data Acquisition:

-

Fill a quartz cuvette with the blank solution and place it in the reference beam of the spectrophotometer.

-

Fill another quartz cuvette with the sample solution and place it in the sample beam.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

Record the wavelength of maximum absorbance (λ_max).

Conclusion

The comprehensive spectroscopic analysis of 4-Chloro-2,6-dimethyl-nicotinic acid, employing NMR, FTIR, MS, and UV-Vis techniques, provides a robust and detailed characterization of its molecular structure. The predicted data, based on established spectroscopic principles and comparison with related compounds, serves as a reliable guide for researchers. The experimental protocols outlined in this guide are designed to be both practical and effective, enabling scientists to obtain high-quality data for this important synthetic intermediate. By following these methodologies, researchers can confidently verify the identity and purity of their material, paving the way for successful downstream applications in drug discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588175, 4-Chloro-2,6-dimethylpyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-Chloro-2,6-dimethyl-nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 4-Chloro-2,6-dimethyl-nicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. As a senior application scientist, my objective is to present not just the "what" but the "why"—elucidating the rationale behind synthetic strategies and analytical methodologies. This document is structured to provide a foundational understanding of the molecule's structure, a practical guide to its synthesis and characterization, and insights into its potential applications, thereby empowering researchers in their scientific endeavors.

Molecular Architecture and Physicochemical Properties

4-Chloro-2,6-dimethyl-nicotinic acid, with the IUPAC name 4-chloro-2,6-dimethylpyridine-3-carboxylic acid, is a heterocyclic compound built upon a pyridine core. The strategic placement of its functional groups—a chloro group at the 4-position, two methyl groups at the 2- and 6-positions, and a carboxylic acid at the 3-position—imparts a unique combination of steric and electronic properties that make it a valuable building block in the synthesis of more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 56022-09-4 | |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | |

| Canonical SMILES | CC1=CC(=C(C(=N1)C)C(=O)O)Cl | |

| InChI Key | TVZVZAZYZPHYPA-UHFFFAOYSA-N |

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The presence of the electron-withdrawing carboxylic acid and chlorine atom influences the electron density of the pyridine ring, while the methyl groups provide steric bulk and electron-donating character. This electronic interplay is crucial for its reactivity and potential biological interactions. Halogenated pyridine carboxylic acids are recognized as important intermediates in the synthesis of various commercial products, including fungicides and herbicides.[1]

Strategic Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines like 4-Chloro-2,6-dimethyl-nicotinic acid requires a strategic approach to ensure correct regiochemistry. A plausible retrosynthetic analysis suggests a convergent strategy where the pyridine ring is first constructed with the methyl groups in place, followed by targeted functionalization to introduce the chloro and carboxylic acid groups.

Target [label="4-Chloro-2,6-dimethyl-nicotinic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Functional Group Interconversion"]; Intermediate2 [label="4-Chloro-2,6-dimethyl-3-cyanopyridine"]; Intermediate3 [label="Pyridine Ring Formation"]; StartingMaterials [label="Simpler, Achiral Precursors\n(e.g., ammonia, aldehydes, β-ketoesters)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Target -> Intermediate1 [label="Hydrolysis"]; Intermediate1 -> Intermediate2; Intermediate2 -> Intermediate3 [label="Chlorination & Cyanation"]; Intermediate3 -> StartingMaterials [label="Hantzsch-type Condensation"]; }

A common and adaptable method for pyridine synthesis is the Hantzsch pyridine synthesis or variations thereof. This one-pot condensation reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (like ammonia).

Illustrative Synthetic Protocol

Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This initial step follows the principles of the Hantzsch synthesis.

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (2 moles), a suitable aldehyde (1 mole, e.g., formaldehyde or a precursor), and ethanol as a solvent.

-

Add a catalytic amount of an amine, such as piperidine or diethylamine, to facilitate the initial Knoevenagel condensation.

-

Slowly add a solution of ammonia (1 mole) in ethanol.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the dihydropyridine product.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

Step 2: Oxidation to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

The dihydropyridine intermediate is aromatized in this step.

-

Dissolve the dried dihydropyridine from Step 1 in glacial acetic acid.

-

Slowly add an oxidizing agent, such as nitric acid or chromium trioxide, at a controlled temperature (typically below 50 °C) to avoid side reactions.

-

After the addition is complete, stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the pyridine product.

-

Collect the solid by filtration, wash with water, and dry.

Step 3: Hydrolysis to 2,6-dimethylpyridine-3,5-dicarboxylic acid

The ester groups are hydrolyzed to carboxylic acids.

-

Suspend the pyridine diester from Step 2 in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (the solid should dissolve as the disodium salt is formed).

-

Cool the reaction mixture and carefully acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 3-4 to precipitate the dicarboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Chlorination and Monodecarboxylation to 4-Chloro-2,6-dimethyl-nicotinic acid

This is a critical and potentially challenging step involving selective chlorination and decarboxylation.

-

A possible approach involves the treatment of the dicarboxylic acid with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which can also promote decarboxylation at elevated temperatures. The conditions (temperature, reaction time, and stoichiometry) would need to be carefully optimized to achieve selective monochlorination at the 4-position and monodecarboxylation.

-

Alternatively, the dicarboxylic acid could first be selectively decarboxylated to 2,6-dimethylisonicotinic acid, followed by a directed chlorination.

-

A nitrile-based strategy is also plausible, where a related precursor like 2-chloro-4-methyl nicotinonitrile is synthesized and then hydrolyzed to the carboxylic acid.[1]

Purification Strategy

Purification of the final product is critical to obtain a compound of high purity suitable for research and development.

-

Crystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture, such as ethanol/water or ethyl acetate/hexanes.

-

Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for purification by dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidification.

-

Chromatography: For small-scale purification or for removing closely related impurities, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be employed.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton at the 5-position. The chemical shift of this proton will be influenced by the adjacent chloro and carboxylic acid groups. Two singlets corresponding to the two non-equivalent methyl groups at the 2- and 6-positions will also be present, likely in the range of 2.3-2.7 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the range of 120-160 ppm, with their chemical shifts influenced by the attached substituents. The two methyl carbons will resonate at higher field (typically 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Methyl) | ~2850-2960 |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=C, C=N (Aromatic Ring) | 1450-1600 |

| C-Cl | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum can also provide structural information. The presence of a chlorine atom will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Applications and Future Perspectives in Drug Discovery

Substituted nicotinic acid derivatives are a well-established class of pharmacologically active compounds.[2] The specific substitution pattern of 4-Chloro-2,6-dimethyl-nicotinic acid makes it a promising scaffold and a versatile synthetic intermediate for the development of novel therapeutic agents.

CoreMolecule [label="4-Chloro-2,6-dimethyl-nicotinic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Application1 [label="Agrochemicals\n(Fungicides, Herbicides)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Application2 [label="Pharmaceuticals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Application3 [label="Materials Science"]; Derivatives [label="Novel Derivatives"];

CoreMolecule -> Application1 [label="Intermediate for"]; CoreMolecule -> Application2 [label="Scaffold for"]; CoreMolecule -> Application3 [label="Potential Building Block"]; Application2 -> Derivatives [label="Leads to"]; }

The presence of the chloro group at the 4-position provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of compound libraries for high-throughput screening. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, further expanding the accessible chemical space.

While specific biological activity data for 4-Chloro-2,6-dimethyl-nicotinic acid is not yet widely reported, its structural similarity to other biologically active nicotinic acid derivatives suggests potential for activity in areas such as:

-

Antimicrobial Agents: Nicotinic acid derivatives have shown promising antibacterial and antifungal activities.[2]

-

Anti-inflammatory Agents: Some nicotinic acid derivatives exhibit anti-inflammatory properties.

-

Agrochemicals: As a halogenated pyridine carboxylic acid, it is a potential precursor for novel pesticides.[1]

Future research should focus on the synthesis of a diverse library of derivatives based on the 4-Chloro-2,6-dimethyl-nicotinic acid scaffold and their subsequent biological evaluation to unlock the full therapeutic potential of this intriguing molecule.

Conclusion

4-Chloro-2,6-dimethyl-nicotinic acid represents a molecule of significant interest due to its unique structural features and its potential as a versatile building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its molecular architecture, plausible synthetic strategies, and key analytical characterization methods. While further experimental validation is required for the proposed synthetic protocols and predicted spectral data, the information presented herein serves as a robust foundation for researchers and drug development professionals seeking to explore the chemistry and potential applications of this compound. The strategic exploitation of its reactive functional groups holds considerable promise for the discovery of novel molecules with valuable biological activities.

References

-

PubChem. 4-Chloro-2,6-dimethyl-nicotinic acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available from: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Substituted Nicotinic Acids

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism, serving as a precursor to the coenzymes NAD and NADP.[1] For over half a century, pharmacological doses of nicotinic acid have been utilized in the management of dyslipidemia due to its robust effects on the lipid profile, notably its ability to raise high-density lipoprotein (HDL) cholesterol.[2][3] However, its clinical utility is often hampered by a prominent side effect: a cutaneous vasodilation known as the "niacin flush."[3] This limitation, coupled with the vast therapeutic potential of the nicotinic acid scaffold, has spurred extensive research into "substituted nicotinic acids."

The core objective of derivatizing the nicotinic acid molecule is multifaceted: to enhance therapeutic efficacy, to mitigate or eliminate undesirable side effects, to improve pharmacokinetic properties, and to explore entirely new biological activities.[4][5] Derivatives have been synthesized and investigated for a wide array of applications beyond lipid management, including as anti-inflammatory, analgesic, antimicrobial, and vasorelaxant agents.[5][6][7][8] This guide provides a comprehensive technical overview of the mechanisms of action, structure-activity relationships (SAR), and key experimental workflows used to evaluate the biological activity of this versatile class of compounds, aimed at researchers and professionals in drug development.

The Primary Molecular Target: GPR109A Signaling

The discovery of the G protein-coupled receptor GPR109A (also known as NIACR1 or HCA2) as the primary receptor for nicotinic acid was a watershed moment, providing a mechanistic framework to understand its dual therapeutic and adverse effects.[2][9][10] GPR109A is predominantly expressed in adipocytes and immune cells, such as neutrophils and macrophages, as well as keratinocytes and Langerhans cells in the skin.[10]

Mechanism of Action: A Bifurcated Pathway

Activation of GPR109A by nicotinic acid or its derivatives initiates a signaling cascade through a Gi-type G protein. This interaction inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[10] The physiological consequences of this event are tissue-specific and explain the primary biological activities of nicotinic acid.

-

In Adipose Tissue: The decrease in cAMP levels in adipocytes inhibits hormone-sensitive lipase, the rate-limiting enzyme for the hydrolysis of stored triglycerides. This anti-lipolytic effect reduces the release of free fatty acids (FFAs) into circulation.[9][11] A lower flux of FFAs to the liver results in decreased hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL), which are precursors to low-density lipoproteins (LDL). This cascade is the principal mechanism behind nicotinic acid's lipid-lowering benefits.[1][10]

-

In Skin Epidermal Cells: In Langerhans cells and keratinocytes, GPR109A activation triggers the release of arachidonic acid, which is subsequently converted into prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[9][11] These prostaglandins act on nearby dermal blood vessels, causing potent vasodilation that manifests as the characteristic warmth, redness, and itching of the niacin flush.[11]

While GPR109A is central, some evidence suggests that certain effects of nicotinic acid, particularly on hepatic apolipoprotein B degradation, may occur through GPR109A-independent pathways.[10]

Structure-Activity Relationships (SAR) and Therapeutic Diversification

Modifying the nicotinic acid core has led to the discovery of derivatives with diverse biological activities. The nature and position of the substituent dramatically influence the compound's potency, selectivity, and therapeutic profile.

| Substitution/Derivative Class | Target Activity | Key Structural Features & SAR Insights | Example Potency Data | References |

| 2-Aryl Derivatives | Analgesic & Anti-inflammatory | Substitution at the 2-position with an aryl group (e.g., 2-bromophenyl) enhances activity. These compounds have been shown to reduce levels of inflammatory mediators like TNF-α and IL-6. | Compound 4c showed superior analgesic and anti-inflammatory effects compared to mefenamic acid. | [6],[8],[12] |

| Thionicotinic Acids | Vasorelaxant & Antioxidant | The presence of a thioether linkage, such as 2-(1-adamantylthio)nicotinic acid, confers potent vasorelaxant properties mediated by nitric oxide and prostacyclin. | 2-(1-adamantylthio)nicotinic acid (compound 6) exhibited an ED50 of 21.3 nM for vasorelaxation. | [13] |

| Acylhydrazones & 1,3,4-Oxadiazolines | Antimicrobial | Synthesized from nicotinic acid hydrazide, these derivatives show significant activity against bacteria and fungi. A 5-nitrofuran substituent on the acylhydrazone moiety was found to be particularly effective against Gram-positive bacteria, including MRSA. | Compound 13 (a 5-nitrofuran acylhydrazone) showed an MIC of 1.95 µg/mL against S. epidermidis and 7.81 µg/mL against a MRSA strain. | [7],[14],[15] |

| Nicotinamide Derivatives | ALKBH2 Inhibition (Oncology) | N-substituted nicotinamides were identified as inhibitors of the DNA demethylase ALKBH2, a target in glioblastoma. A carboxyl group was crucial for high potency, with an un-hydrolyzed ester version showing better cellular activity. | Compound AH2-15c showed an IC50 of 0.031 µM against ALKBH2. | [16] |

Experimental Workflows for Biological Evaluation

A systematic approach is required to characterize the biological activity of novel substituted nicotinic acids. The workflow typically progresses from initial target engagement and in vitro functional assays to more complex cellular and in vivo models.

Protocol 1: In Vitro GPR109A Receptor Activation Assay

Objective: To quantify the potency and efficacy of a substituted nicotinic acid derivative in activating the GPR109A receptor. The causality we are testing is whether the compound can engage the receptor to inhibit adenylyl cyclase, measured by a decrease in forskolin-stimulated cAMP.

Methodology: Competitive Inhibition ELISA for cyclic AMP (cAMP).

Materials:

-

CHO-K1 cells stably expressing human GPR109A (or similar cell line).

-

Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Pen-Strep, and G418 for selection).

-

Forskolin (a potent adenylyl cyclase activator).

-

Test Compounds and Nicotinic Acid (positive control).

-

cAMP Assay Kit (e.g., ELISA-based).

-

Cell Lysis Buffer.

-

96-well cell culture plates.

Step-by-Step Protocol:

-

Cell Seeding: Seed GPR109A-expressing CHO-K1 cells into a 96-well plate at a density of ~50,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test compounds and nicotinic acid in stimulation buffer. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Treatment:

-

Aspirate the culture medium from the cells.

-

Add 50 µL of the prepared compound dilutions or controls to the respective wells.

-

Add 50 µL of a 2X forskolin solution (final concentration typically 10 µM) to all wells except the basal control.

-

Incubate for 30 minutes at 37°C. This allows the compounds to inhibit cAMP production stimulated by forskolin.

-

-

Cell Lysis: Aspirate the treatment solution and add 100 µL of cell lysis buffer to each well. Incubate for 20 minutes at room temperature with gentle shaking to ensure complete lysis.

-

cAMP Quantification: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves transferring the cell lysates to the antibody-coated assay plate and following the specified incubation and wash steps.

-

Data Analysis:

-

Read the absorbance on a plate reader.

-

Calculate the concentration of cAMP in each well based on the standard curve.

-

Normalize the data: Set the forskolin-only wells as 100% stimulation and the basal (no forskolin) wells as 0%.

-

Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration at which the compound inhibits 50% of the forskolin-stimulated cAMP production).

-

Self-Validating System:

-

Positive Control: Nicotinic acid provides the benchmark for GPR109A activation.

-

Negative Control: Vehicle-only wells ensure the solvent does not affect cAMP levels.

-

Maximal Stimulation Control: Forskolin-only wells define the dynamic range of the assay.

-

Basal Control: Wells with no forskolin or compound define the baseline cAMP level.

Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Objective: To determine if a substituted nicotinic acid derivative can suppress the inflammatory response in macrophages, specifically the production of nitric oxide (NO). The causality is tested by stimulating cells with LPS to induce iNOS expression and NO production, and measuring if the compound can inhibit this process.

Methodology: Griess Assay for Nitrite Quantification.

Materials:

-

RAW 264.7 macrophage cell line.

-

DMEM with 10% FBS and 1% Pen-Strep.

-

Lipopolysaccharide (LPS).

-

Test Compounds and Dexamethasone (positive control).

-

Griess Reagent Kit.

-

MTT or similar cell viability assay kit.

-

96-well cell culture plates.

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1x105 cells/well and allow them to adhere overnight.

-

Compound Treatment: Add various concentrations of the test compounds to the wells. Incubate for 1-2 hours prior to stimulation.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add the Griess reagents according to the manufacturer's protocol (typically a two-part addition of sulfanilamide and NED).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at ~540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Cell Viability Assay: To ensure that the observed reduction in NO is not due to cytotoxicity, perform an MTT assay on the remaining cells in the original plate.[17]

-

Data Analysis:

-

Calculate nitrite concentration using a sodium nitrite standard curve.

-

Express the results as a percentage of the LPS-only control.

-

Calculate the IC50 for NO inhibition.

-

Self-Validating System:

-

Positive Control: Dexamethasone is a known inhibitor of LPS-induced inflammation.

-

Negative/Vehicle Control: Ensures the solvent has no effect.

-

Stimulated Control: LPS-only wells represent the maximum inflammatory response.

-

Unstimulated Control: Cells without LPS or compound show the basal NO level.

-

Parallel Viability Test: Critically validates that the anti-inflammatory effect is specific and not an artifact of cell death.

Protocol 3: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a derivative against a panel of pathogenic microbes.

Methodology: Broth Microdilution Method (based on CLSI standards).

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, E. coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Test Compounds and a standard antibiotic (e.g., Ciprofloxacin).

-

Sterile 96-well microtiter plates.

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate.

-

Inoculation: Add the diluted bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring absorbance.

Self-Validating System:

-

Positive Control: A standard antibiotic with known MIC for the test strains validates the assay's sensitivity.

-

Growth Control: Wells containing only bacteria and broth confirm the viability of the inoculum.

-

Sterility Control: Wells containing only broth confirm the sterility of the medium.

Pharmacokinetics and Clinical Context

The pharmacokinetic profile of nicotinic acid involves rapid absorption, with peak plasma concentrations reached within 30-60 minutes for immediate-release formulations.[1] It is metabolized in the liver through two primary pathways: a high-affinity conjugation pathway forming nicotinuric acid (NUA) and a low-affinity, high-capacity amidation pathway leading to nicotinamide and subsequent metabolites.[18][19] The flushing effect is associated with the parent nicotinic acid molecule, while hepatotoxicity observed with some sustained-release formulations is linked to the amidation pathway.[18]

Chemical substitutions can profoundly alter these pharmacokinetics. The goal of many derivatization strategies is to create prodrugs or analogues that achieve a more favorable absorption and metabolism profile, thereby maintaining therapeutic efficacy while minimizing the peak concentrations that lead to flushing.

While large clinical trials like AIM-HIGH and HPS2-THRIVE have questioned the incremental benefit of adding niacin to statin therapy for cardiovascular risk reduction in broad populations, the story is far from over.[20] These trials do not negate the well-established biological effects of nicotinic acid. The focus has now shifted toward identifying specific patient populations who may still benefit and repurposing the nicotinic acid scaffold for new indications.[21] Indeed, derivatives are being actively investigated for neurodegenerative diseases like Alzheimer's, various cancers, and as novel anti-inflammatory and antimicrobial agents, where their unique mechanisms of action can be leveraged.[5][16][22]

Conclusion and Future Directions

The nicotinic acid skeleton is a privileged scaffold in medicinal chemistry, offering a robust platform for the development of diverse therapeutic agents. While its classical role as a lipid-modifying agent is being re-evaluated in the modern era of potent statins, the fundamental biological pathways it modulates remain highly relevant. The strategic design of substituted derivatives has successfully expanded its therapeutic potential into anti-inflammatory, antimicrobial, and oncologic domains.

Future research will likely focus on:

-

Receptor-Specific Agonists: Developing GPR109A agonists with biased signaling properties that preferentially activate the anti-lipolytic pathway over the prostaglandin-mediated flush pathway.

-

Targeting Novel Indications: Advancing the most promising anti-inflammatory and antimicrobial derivatives through preclinical development.

-

Exploring GPR109A-Independent Effects: Elucidating and exploiting the non-receptor-mediated actions of nicotinic acid and its derivatives for new therapeutic applications.

By combining rational chemical design with rigorous biological evaluation, the full potential of substituted nicotinic acids can be unlocked, paving the way for a new generation of therapies derived from a classic molecule.

References